2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-methylpyrazine
Description
2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-methylpyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methyl group at position 6 and a piperidin-1-yl moiety at position 2. The piperidine ring is further functionalized with a but-2-yn-1-yloxy linker connected to a 4-ethylpiperazine group. This structure combines a rigid alkyne spacer with a flexible piperazine-piperidine pharmacophore, a design strategy often employed to optimize pharmacokinetic properties such as solubility and bioavailability in drug discovery . The ethyl substituent on the piperazine nitrogen may influence lipophilicity and receptor-binding interactions compared to methyl or unsubstituted analogs .
Properties
IUPAC Name |
2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-6-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O/c1-3-23-11-13-24(14-12-23)8-4-5-15-26-19-6-9-25(10-7-19)20-17-21-16-18(2)22-20/h16-17,19H,3,6-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFQUPCQZLKJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC(=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
A. Pyrazine vs. Benzothiazole Derivatives describes 2-[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ6), which replaces the pyrazine core with a benzothiazole ring. In contrast, the pyrazine in the target compound may favor π-π stacking interactions in enzyme binding pockets.
B. Pyrazine vs. Cyclopenta[b]pyridine Derivatives highlights 2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, which substitutes pyrazine with a cyclopenta[b]pyridine scaffold.
Substituent Modifications
A. Piperazine N-Substituents
- Ethyl vs. Methyl : The target compound’s 4-ethylpiperazine group (logP ~1.2) is more lipophilic than the 4-methylpiperazine analog (logP ~0.8), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Ethyl vs. Phenyl : In , 4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one incorporates a phenyl group on piperazine, introducing steric bulk and aromatic interactions absent in the target compound. This modification is associated with improved kinase inhibition but higher cytotoxicity .
B. Linker Variations
- But-2-yn-1-yl vs. Prop-1-en-2-yl: describes a compound with a prop-1-en-2-yl linker instead of but-2-yn-1-yl.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
